Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H14ClNO4S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The general reaction scheme is as follows:
Starting Material: Benzyl pyrrolidine-1-carboxylate
Reagent: Chlorosulfonic acid (ClSO3H)
Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation: Oxidative reactions can modify the functional groups attached to the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce a sulfonyl derivative.
Scientific Research Applications
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Researchers use it to study the effects of sulfonyl-containing compounds on biological systems, including their potential as enzyme inhibitors.
Industrial Applications: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to inhibit enzyme activity or modify protein function, making it useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
Benzyl pyrrolidine-1-carboxylate: Lacks the chlorosulfonyl group, making it less reactive.
3-(Chlorosulfonyl)pyrrolidine-1-carboxylate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Pyrrolidine-1-carboxylate derivatives: Various derivatives with different substituents on the pyrrolidine ring, each with unique properties and applications.
Uniqueness
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is unique due to the presence of both the benzyl and chlorosulfonyl groups This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry
Biological Activity
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry and biochemistry, primarily due to its unique structural features and reactive functional groups. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₄ClNO₄S and a molecular weight of 303.77 g/mol. The compound features a pyrrolidine ring substituted with a chlorosulfonyl group and a benzyl ester, which contributes to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its chlorosulfonyl group, which is highly reactive. This group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The mechanism involves:
- Covalent Bond Formation : The chlorosulfonyl group interacts with nucleophilic residues, such as cysteine or serine, in target proteins.
- Enzyme Inhibition : By modifying these residues, the compound can inhibit enzyme function, affecting various metabolic pathways.
- Protein Modification : The compound's reactivity allows it to probe enzyme mechanisms and study biological pathways, making it valuable for drug discovery .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in critical biological processes. For instance, it has shown promise in inhibiting PARP enzymes, which are vital for DNA repair mechanisms .
- Anticancer Properties : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against cancer cell lines, suggesting a potential application in cancer therapy. For example, derivatives have shown IC50 values comparable to established drugs like veliparib .
Study on PARP Inhibition
A study evaluated the inhibition potency of this compound against PARP-1 and PARP-2 enzymes. The results indicated IC50 values around 4 nM for some derivatives, highlighting their potential as anticancer agents. These compounds demonstrated better cytotoxicity compared to reference drugs in various cancer cell lines .
Interaction with Biological Targets
Another investigation focused on the compound's interaction with nucleophilic residues in enzymes. The study revealed that modifications induced by the chlorosulfonyl group could significantly alter enzyme activity, providing insights into its mechanism of action and potential therapeutic applications.
Applications in Research
This compound serves several roles in scientific research:
- Building Block for Synthesis : It is used as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
- Study of Enzyme Mechanisms : The compound aids in understanding enzyme mechanisms through its ability to modify protein functions selectively.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Benzyl pyrrolidine-1-carboxylate | Ester | Lacks chlorination; different reactivity patterns |
Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | Chlorinated derivative | Unique biological properties due to stereochemistry |
Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | Sulfonamide | Similar reactivity; potential for varied applications |
Properties
IUPAC Name |
benzyl 3-chlorosulfonylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKAEIBOSEJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692821 | |
Record name | Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035173-74-0 | |
Record name | Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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